3-Amino-5-(trifluoromethyl)benzoic acid
Overview
Description
3-Amino-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 3-(trifluoromethyl)benzoic acid to form 3-nitro-5-(trifluoromethyl)benzoic acid, followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder or catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for 3-Amino-5-(trifluoromethyl)benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The nitro group in 3-nitro-5-(trifluoromethyl)benzoic acid can be reduced to form the amino group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group and amino group influence the reactivity of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Iron powder, tin chloride, or catalytic hydrogenation with palladium on carbon are common reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under conditions that favor substitution on the aromatic ring.
Major Products:
Oxidation: Products may include 3-nitro-5-(trifluoromethyl)benzoic acid or other oxidized derivatives.
Reduction: The primary product is this compound.
Substitution: Products depend on the electrophile used, such as halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
3-Amino-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Amino-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
- 3-Amino-4-(trifluoromethyl)benzoic acid
- 2-Amino-5-(trifluoromethyl)benzoic acid
- 3,5-Diaminobenzoic acid
- 2-Amino-5-methylbenzoic acid
Comparison: 3-Amino-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl and amino groups on the benzoic acid core. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the trifluoromethyl group at the 5-position can significantly affect the compound’s electron density and steric hindrance, impacting its behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTHOSZMTIPJLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346089 | |
Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-68-7 | |
Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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